molecular formula C22H18ClN3O5S B14118222 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B14118222
M. Wt: 471.9 g/mol
InChI Key: QLESQPGGGUEUDA-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,2-d]pyrimidin-1(2H)-yl core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with thiourea to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with 3,5-dimethoxybenzylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. These interactions can result in therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
  • 2-(3-(3-bromophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18ClN3O5S

Molecular Weight

471.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H18ClN3O5S/c1-30-16-9-14(10-17(11-16)31-2)24-19(27)12-25-18-6-7-32-20(18)21(28)26(22(25)29)15-5-3-4-13(23)8-15/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

QLESQPGGGUEUDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)OC

Origin of Product

United States

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